
Ethyl (R)-1-aminopiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ®-1-aminopiperidine-3-carboxylate is a chiral compound belonging to the class of piperidine derivatives It is characterized by the presence of an ethyl ester group attached to the carboxylate moiety and an amino group at the 1-position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-1-aminopiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-aminopiperidine-3-carboxylic acid.
Esterification: The carboxylic acid is then esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Purification: The resulting product is purified through recrystallization or chromatography to obtain Ethyl ®-1-aminopiperidine-3-carboxylate in high purity.
Industrial Production Methods: In an industrial setting, the production of Ethyl ®-1-aminopiperidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: Ethyl ®-1-aminopiperidine-3-carboxylate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
科学的研究の応用
Ethyl ®-1-aminopiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral building blocks.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Ethyl ®-1-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Ethyl (S)-1-aminopiperidine-3-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl ®-1-aminopiperidine-3-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
1-Aminopiperidine-3-carboxylic acid: The non-esterified form of the compound.
Uniqueness: Ethyl ®-1-aminopiperidine-3-carboxylate is unique due to its chiral nature and the presence of both an amino group and an ester group
特性
IUPAC Name |
ethyl (3R)-1-aminopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)7-4-3-5-10(9)6-7/h7H,2-6,9H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOARFHFBWNPLA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole](/img/structure/B8188755.png)



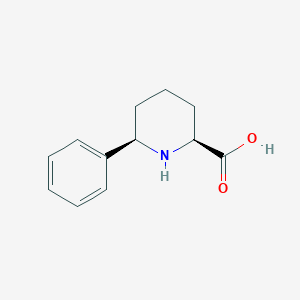
![9-Methoxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B8188791.png)
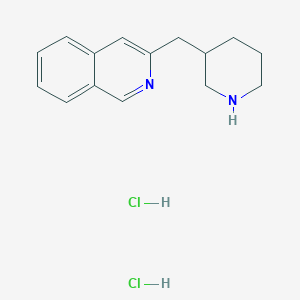
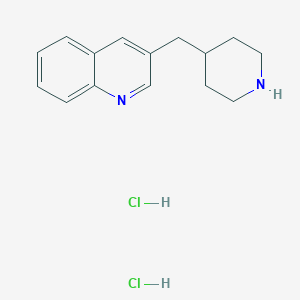
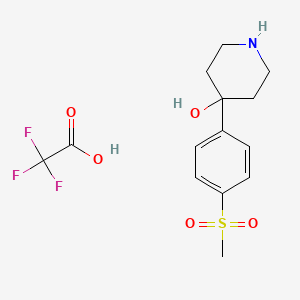

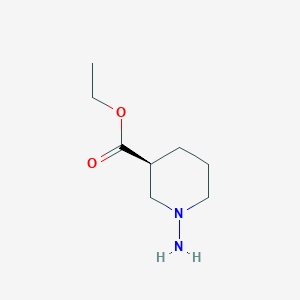
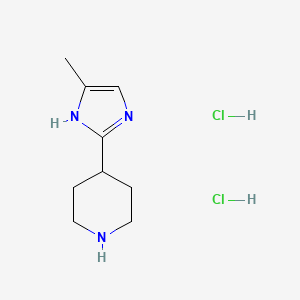
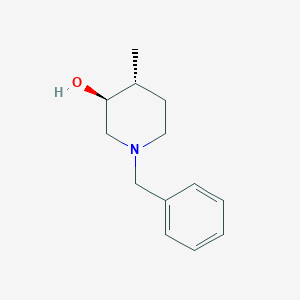
![tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B8188856.png)
